molecular formula C7H13Cl2NO2 B1440744 3-Piperidinyl 2-chloroacetate hydrochloride CAS No. 1220037-48-8

3-Piperidinyl 2-chloroacetate hydrochloride

Cat. No. B1440744
M. Wt: 214.09 g/mol
InChI Key: LTHPWFFNDVWGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C₆H₁₁Cl₂NO₂ . It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

3.

Molecular Structure Analysis

The molecular structure of 3-Piperidinyl 2-chloroacetate hydrochloride consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a chloroacetate group. The chlorine atom is bonded to the second carbon of the acetate moiety. The hydrochloride salt form indicates that it contains an additional chloride ion associated with the piperidinyl nitrogen .

Scientific Research Applications

Drug Development and Neurological Applications

Piperidine derivatives, such as donepezil, a central acetylcholinesterase inhibitor, have been approved for the treatment of Alzheimer’s disease. Donepezil is a piperidine derivative that demonstrates significant improvement in cognition, global function, and activities of daily living in patients with Alzheimer’s and vascular dementia. This suggests that compounds within the piperidine class, possibly including 3-Piperidinyl 2-chloroacetate hydrochloride, could have therapeutic benefits for neurological conditions due to their effect on central nervous system pathways (Román & Rogers, 2004).

Environmental Remediation

Studies on chloroacetanilide herbicides, which share structural similarities with 3-Piperidinyl 2-chloroacetate hydrochloride, have focused on the environmental impacts and remediation strategies. Biological degradation methods, particularly using specific bacterial strains, have shown promise in degrading similar compounds, indicating potential environmental applications for 3-Piperidinyl 2-chloroacetate hydrochloride in mitigating chemical pollutants (Mohanty & Jena, 2019).

Pharmacological Research

In pharmacological research, arylcycloalkylamines, including phenyl piperidines and piperazines, are studied for their binding affinity and selectivity at D2-like receptors, which are critical in understanding and developing treatments for psychiatric disorders. The research into these pharmacophoric groups highlights the importance of structural components in drug efficacy and receptor interaction, suggesting that 3-Piperidinyl 2-chloroacetate hydrochloride could offer valuable insights into receptor dynamics and drug design (Sikazwe et al., 2009).

properties

IUPAC Name

piperidin-3-yl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c8-4-7(10)11-6-2-1-3-9-5-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHPWFFNDVWGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl 2-chloroacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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